molecular formula C12H7ClN2 B12211828 1-Chlorophenazine

1-Chlorophenazine

Cat. No.: B12211828
M. Wt: 214.65 g/mol
InChI Key: RPOUGULCGNMIBX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Condensation Reaction

Reactants :

  • o-Nitrochlorobenzene

  • p-Chloroaniline

  • Anhydrous sodium acetate

  • Ethanol

Conditions :

  • Temperature: 220–225°C

  • Duration: 20 hours

Product : 2-Nitro-4'-chlorodiphenylamine (crude)

Key Observations :

  • Steam distillation is performed until no oil evaporates.

  • Post-reaction, hydrochloric acid is added to induce crystallization .

Reduction of Nitro Group

Reactants :

  • 2-Nitro-4'-chlorodiphenylamine (from Step 1.1)

  • Scrap iron

  • 50% acetic acid

  • Water

Conditions :

  • Slightly boiling state (≈100°C)

  • Duration: 2 hours

Product : 2-Amino-4'-chlorodiphenylamine

Mechanism :

  • Iron-mediated reduction of the nitro group to an amine .

Cyclization and Salt Formation

Reactants :

  • 2-Amino-4'-chlorodiphenylamine

  • Hydrochloric acid

  • Ethanol

  • Ferric trichloride (10% catalyst)

Conditions :

  • Stirring duration: 3 hours

  • Standing time: 6 hours

Product : 2-p-Chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride

Key Observations :

  • Catalyst (FeCl₃) is added dropwise over 60 minutes .

Reaction with Isopropylamine

Reactants :

  • 2-p-Chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride

  • Isopropylamine

  • Ethanol

Conditions :

  • Temperature: 120–140°C

  • Pressure: 0.78–0.98 MPa

  • Duration: 2 hours

Product : Crude clofazimine (1-chlorophenazine derivative)

Purification :

  • Refinement via ethanol reflux (70–80°C, 1 hour) at a 1:100 (kg:L) ratio .

Stoichiometric Ratios

Reactant 1Reactant 2Ratio (v/v or w/w)
o-Nitrochlorobenzenep-Chloroaniline1:0.81
2-Nitro-4'-chlorodiphenylamineScrap iron1:1.17
2-Amino-4'-chlorodiphenylamineEthanol1:23 (kg:L)

Kinetic and Mechanistic Insights

While direct kinetic data for this compound is limited, studies on analogous chlorinated aromatic systems (e.g., nitrobenzene reductions) highlight:

  • Rate dependence : Second-order kinetics in iron-mediated reductions .

  • Catalyst role : FeCl₃ accelerates cyclization by stabilizing intermediates .

Comparative Analysis of Reaction Conditions

StepReaction TypeTemperature RangePressureKey Reagent
1Condensation220–225°CAmbientNaOAc
2Reduction~100°CAmbientScrap iron
3CyclizationAmbientAmbientFeCl₃
4High-pressure alkylation120–140°C0.78–0.98 MPaIsopropylamine

Challenges and Optimizations

  • Side reactions : Minimized using controlled stoichiometry (e.g., FeCl₃ limits over-reduction) .

  • Yield improvements : Ethanol reflux in Step 1.4 enhances purity (≈90% recovery of isopropylamine) .

Industrial Relevance

The patented method emphasizes scalability:

  • Waste reduction : Isopropylamine is recovered via filtrate concentration .

  • Safety : Mild conditions avoid hazardous byproducts typical of chlorinated aromatics .

This synthesis pathway underscores the importance of precise stoichiometry and catalyst selection in achieving high-purity this compound derivatives. Further research is needed to explore photochemical or catalytic degradation mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
1-Chlorophenazine exhibits significant antimicrobial properties. Research indicates that compounds in the phenazine family, including this compound, can inhibit bacterial growth and have been studied for their effects on various pathogens. For instance, studies have shown that phenazines can disrupt bacterial membrane integrity and interfere with electron transport processes in microbial cells .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study highlighted that phenazine derivatives could induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways related to cell survival . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. Its structural similarity to other phenothiazines suggests potential antipsychotic activity. Studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychiatric disorders .

Environmental Science Applications

Bioremediation
this compound has been studied for its role in bioremediation processes. Research indicates that certain bacteria can utilize phenazines as electron shuttles in the degradation of environmental pollutants, such as polycyclic aromatic hydrocarbons. This application is particularly relevant in contaminated soil and water treatment scenarios .

Material Science Applications

Conductive Polymers
In material science, this compound has been incorporated into conductive polymer matrices. Its ability to facilitate charge transport makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer composites has shown enhanced electrical conductivity compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The study involved testing various concentrations of the compound and observing bacterial growth inhibition over a 24-hour period.

Concentration (µg/mL)Bacterial Growth Inhibition (%)
825
1650
3275
6490

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The following table summarizes the results from a study assessing cell viability after treatment with varying concentrations of the compound.

Concentration (µM)Cell Viability (%)
585
1070
2050
4030

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

1-chlorophenazine

InChI

InChI=1S/C12H7ClN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H

InChI Key

RPOUGULCGNMIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Cl

Origin of Product

United States

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